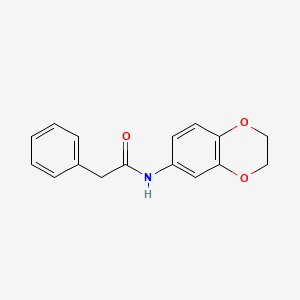

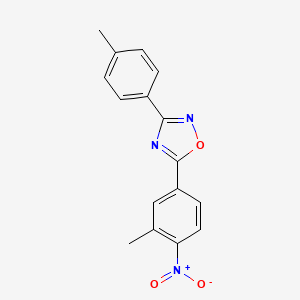

![molecular formula C13H18N6O B5549906 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide involves several steps, including cyclocondensation, deprotection, imination, heterocyclization, and aromatization processes. For instance, a one-pot acid-promoted synthesis approach has been developed for 6-aminopyrazolo[3,4-d]pyrimidine, involving the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution (Tseng et al., 2019).

Molecular Structure Analysis

The molecular structures of related pyrazolo and pyrimidine derivatives have been determined, highlighting intramolecular N-H...O hydrogen bonds and almost planar rings formed by these bonds, which are crucial for the chemical behavior of these compounds (Wu et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclocondensation with ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate and hydrazine hydrate to yield pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, indicating a wide range of chemical functionalities and reactivities (Khobragade et al., 2010).

Aplicaciones Científicas De Investigación

Anticancer and Anti-5-lipoxygenase Agents

Research highlights the synthesis of novel pyrazolopyrimidines derivatives showing significant anticancer and 5-lipoxygenase inhibition activities. These compounds, synthesized through a series of reactions starting from aminopyrazole, demonstrated cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, suggesting their potential in cancer therapy and as anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antimicrobial Agents

Several studies have synthesized pyrazolo[3,4-d]pyrimidin derivatives with observed antimicrobial activity. These compounds were evaluated against various bacterial and fungal strains, showing significant antimicrobial potential. This research opens pathways for the development of new antimicrobial agents leveraging the structural properties of pyrazolopyrimidine derivatives (Khobragade et al., 2010).

Herbicidal Activity

The exploration of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides has shown moderate to good selective herbicidal activity against certain plant species at specific concentrations. This finding suggests the potential of these compounds in agricultural applications, particularly in the development of selective herbicides (Liu & Shi, 2014).

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory properties. Certain derivatives displayed high activity and a better therapeutic index than standard drugs, with one compound showing no ulcerogenic activity, indicating its potential as a safer nonsteroidal anti-inflammatory drug (Auzzi et al., 1983).

Propiedades

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-3-13(20)15-6-5-14-11-8-12(17-9-16-11)19-7-4-10(2)18-19/h4,7-9H,3,5-6H2,1-2H3,(H,15,20)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USABUBJNVCXKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCNC1=CC(=NC=N1)N2C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)